molecular formula C12H19NO2S2 B1215537 Brugine CAS No. 14912-30-2

Brugine

Cat. No.: B1215537
CAS No.: 14912-30-2
M. Wt: 273.4 g/mol
InChI Key: BOJOZZSCQUTEBY-QUBJWBRDSA-N
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Description

Brugine is a type of synthetic organic compound that is used in a variety of pharmaceutical, medical, and industrial applications. It is a highly versatile compound that is both cost-effective and easy to use. This compound has been used in numerous studies and experiments to investigate the effects of the compound on various biochemical and physiological processes.

Scientific Research Applications

  • Brine Shrimp Culturing Research :In research focused on mariculture, the brine shrimp Artemia salina has been a subject of study. Investigations at the State University of Ghent have concentrated on culturing problems of this species, which is important for environmental pollution research and marine scientific studies (Sorgeloos, 2009).

  • Phytochemistry and Pharmacology of Brugmansia suaveolens :A comprehensive review explores the distribution, phytochemistry, pharmacology, and toxicology of Brugmansia suaveolens. This plant has applications in traditional medicine across different cultures and its chemical compounds include alkaloids, terpenes, and flavonoids. Despite its pharmacological potential, further research is needed to fully understand its biological activities (Petricevich et al., 2020).

  • Phylogeography of Artemia Salina :Research on the genetic diversity and phylogeography of the brine shrimp Artemia salina highlights its ecological impact, including local endemism and population structure. This study is significant for understanding the ecological and evolutionary processes in hyper-saline water ecosystems (Muñoz et al., 2008).

  • Medicinal Plant Research :Studies on various plants, including Brugmansia suaveolens, have investigated their biological activities in wound healing. These studies contribute to the understanding of traditional medicinal plants and their potential therapeutic applications (Schmidt et al., 2009).

  • Neuroprotection in Pregnancy :A study on broccoli sprouts (BrSp) and their neuroprotective effects in a rat model of chronic placental insufficiency suggests potential applications in preventing brain injury in newborns. This research could have implications for preventing developmental disabilities associated with placental insufficiency (Black et al., 2015).

  • Anticancer Properties of Brucine :Brucine, derived from the seeds of Strychnos nux-vomica, has been studied for its anti-metastasis activity against hepatocellular carcinoma. Its effects on cell migration and the hypoxia inducible factor 1 pathway are significant for cancer research (Shu et al., 2013).

Safety and Hazards

Brugine is a weak alkaline indole alkaloid and one of the main bioactive and toxic constituents of Nux-vomica . Its central nervous system toxicity severely limits its clinical application . In case of exposure, it’s recommended to flush eyes and skin with plenty of water, and if inhaled or ingested, seek immediate medical attention .

Future Directions

Future research will involve in-vitro as well as in-vivo analysis of Brugine for its anti-cancer activity against breast cancer . The importance of this compound as a potentially effective treatment for breast cancer is being examined .

Biochemical Analysis

Biochemical Properties

Brugine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate several signaling pathways, including the cAMP signaling pathway, JAK/STAT pathway, HIF-1 signaling pathway, PI3K-Akt pathway, calcium signaling pathway, and necroptosis . These interactions highlight the compound’s ability to influence multiple biological processes, making it a promising candidate for therapeutic applications.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, this compound has been shown to affect the cAMP signaling pathway, JAK/STAT pathway, and PI3K-Akt pathway, leading to alterations in cell proliferation, apoptosis, and metastasis . These effects underscore the compound’s potential in regulating cellular functions and combating cancer.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Molecular docking investigations have demonstrated that this compound has a high affinity for key targets such as protein kinase A (PKA) . This binding interaction leads to the modulation of various signaling pathways, ultimately resulting in the compound’s therapeutic effects. Additionally, this compound’s ability to inhibit or activate specific enzymes further contributes to its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced therapeutic outcomes. At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its maximum efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence pathways such as the cAMP signaling pathway, JAK/STAT pathway, and PI3K-Akt pathway . These interactions highlight this compound’s role in modulating metabolic processes and its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and maximizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic efficacy .

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S2/c1-13-8-2-3-9(13)7-10(6-8)15-12(14)11-4-5-16-17-11/h8-11H,2-7H2,1H3/t8?,9?,10?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJOZZSCQUTEBY-QUBJWBRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3CCSS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2CCC1CC(C2)OC(=O)[C@@H]3CCSS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332035
Record name Brugine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14912-30-2
Record name Brugine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Brugine and where is it found in nature?

A1: this compound is a naturally occurring alkaloid found in the bark of two mangrove plant species, Bruguiera sexangula and Bruguiera exaristata. [] It is classified as a tropane alkaloid due to its tropine moiety. []

Q2: What is the molecular structure of this compound?

A2: this compound is a (+)-tropine 1,2-dithiolan-3-carboxylate. [] While its exact molecular formula and weight were not provided in the abstracts, its structure consists of a tropine ring esterified to a 1,2-dithiolan-3-carboxylic acid moiety.

Q3: What are the potential therapeutic applications of this compound?

A3: Research suggests that this compound exhibits potential anticancer activity. [] Specifically, it has been investigated for its inhibitory effects against Never in mitosis gene A-related kinase 2 (NEK2), a serine-threonine kinase overexpressed in various tumor types and linked to chemo-resistance. []

Q4: How does this compound interact with NEK2?

A4: In silico studies propose that this compound irreversibly binds to the cysteine 22 (Cys-22) residue near the catalytic site of NEK2. [] This irreversible binding is considered advantageous for sustained pharmacodynamics and enhanced specificity compared to noncovalent inhibitors. []

Q5: Has the anticancer activity of this compound been validated experimentally?

A5: While in silico studies suggest potential for this compound as a NEK2 inhibitor, further experimental validation is needed. [] In vitro and in vivo studies are crucial to confirm its efficacy and safety profile as a potential anticancer agent.

Q6: Are there any other biological activities associated with this compound?

A6: Apart from its potential anticancer activity, one study identified this compound as a new alkaloid while investigating tumor-inhibitory plants. [] This suggests that further research is needed to fully explore its potential therapeutic applications.

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